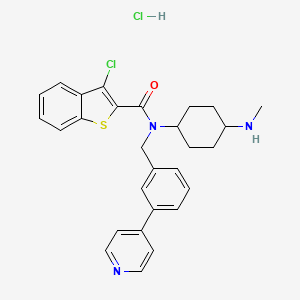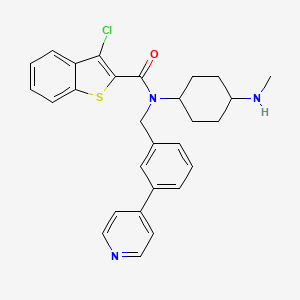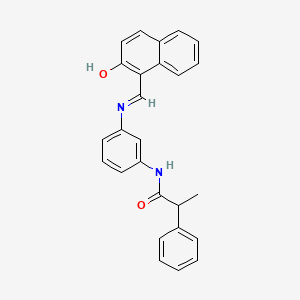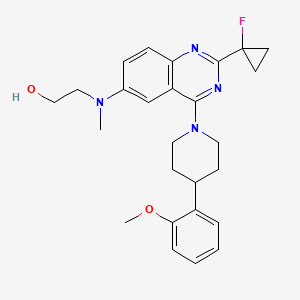
2-((2-(1-Fluorocyclopropyl)-4-(4-(2-methoxyphenyl)piperidin-1-yl)quinazolin-6-yl)(methyl)amino)ethan-1-ol
Overview
Description
SBI-553 is a small molecule that acts as an allosteric modulator of the neurotensin receptor 1 (NTSR1). It is brain-penetrant and has shown efficacy in various research applications, particularly in the field of neuropharmacology. SBI-553 is known for its ability to selectively modulate the signaling pathways of NTSR1, making it a valuable tool in the study of neurotensin-related functions and disorders .
Scientific Research Applications
SBI-553 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of neurotensin receptors.
Biology: Employed in research on neurotensin-related signaling pathways and their role in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating psychiatric disorders, including drug addiction and neurodegenerative diseases.
Industry: Utilized in the development of new pharmacological agents targeting neurotensin receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SBI-553 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production methods for SBI-553 are not widely documented. it is likely that the compound is produced using standard organic synthesis techniques, followed by purification and quality control processes to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
SBI-553 undergoes various chemical reactions, including:
Oxidation: SBI-553 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving SBI-553 include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of SBI-553, each with unique pharmacological properties. These derivatives are used to study the structure-activity relationship and optimize the compound’s efficacy .
Mechanism of Action
SBI-553 exerts its effects by binding to the neurotensin receptor 1 (NTSR1) and modulating its signaling pathways. It acts as a β-arrestin-biased allosteric modulator, selectively promoting β-arrestin recruitment and signaling while avoiding G protein-mediated side effects. This selective modulation allows for more targeted therapeutic effects with reduced adverse reactions .
Comparison with Similar Compounds
Similar Compounds
Neurotensin (8-13): A neurotensin fragment that interacts with NTSR1.
ML314: A brain-permeable nonpeptide neurotensin receptor agonist.
SB 611812: An antagonist of urotensin-II (UT) receptor
Uniqueness of SBI-553
SBI-553 is unique due to its β-arrestin-biased allosteric modulation of NTSR1. Unlike other neurotensin receptor agonists, SBI-553 selectively attenuates addictive behaviors without the side effects associated with unbiased NTSR1 agonists. This makes it a promising candidate for developing superior therapeutics targeting neurotensin receptors .
Properties
IUPAC Name |
2-[[2-(1-fluorocyclopropyl)-4-[4-(2-methoxyphenyl)piperidin-1-yl]quinazolin-6-yl]-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN4O2/c1-30(15-16-32)19-7-8-22-21(17-19)24(29-25(28-22)26(27)11-12-26)31-13-9-18(10-14-31)20-5-3-4-6-23(20)33-2/h3-8,17-18,32H,9-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWXTJQMEBQCIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC2=C(C=C1)N=C(N=C2N3CCC(CC3)C4=CC=CC=C4OC)C5(CC5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



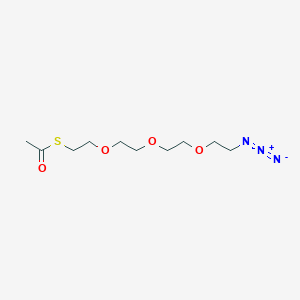
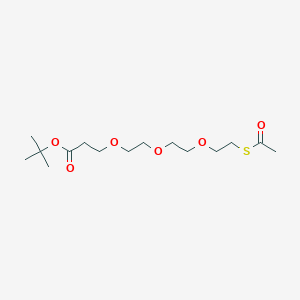

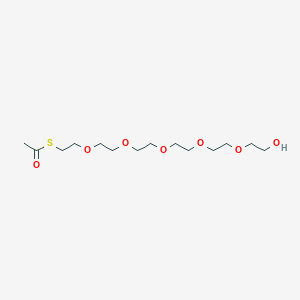

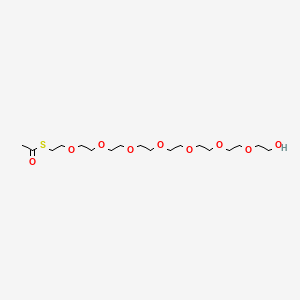


![2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide](/img/structure/B610660.png)
